molecular formula C7H5Cl B14615354 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 60040-76-8

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene

Cat. No.: B14615354
CAS No.: 60040-76-8
M. Wt: 124.57 g/mol
InChI Key: GJVRTLIYDMCQQD-UHFFFAOYSA-N
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Description

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene is a high-value, strained bicyclic compound that serves as a versatile intermediate in advanced organic synthesis and methodological research. This molecule is built upon the benzocyclopropene core, a system known for its significant ring strain of approximately 68 kcal/mol and theoretical interest due to bond fixation in the aromatic ring . The introduction of a chlorine atom at the 2-position enhances its reactivity, making it a potent electrophile and a sophisticated building block for constructing complex molecular architectures, including pharmaceuticals, agrochemicals, and novel materials. Main Applications & Research Value: Researchers utilize this compound primarily as a substrate in cycloaddition reactions, cross-coupling chemistry, and as a precursor for further functionalized strained molecules. Its high strain energy dictates unusual chemical reactivity, which is valuable for probing reaction mechanisms and developing new synthetic methodologies. The presence of the chlorine atom offers a specific site for metal-catalyzed transformations, such as Suzuki or Negishi couplings, enabling the incorporation of the strained bicyclic system into larger, more complex structures. Handling and Safety: Please note that the parent compound, benzocyclopropene, is characterized by an extremely unpleasant and foul odor, and the use of a good hood is strongly recommended for all procedures . While specific toxicity data for this chlorinated derivative may be limited, handling all chemicals of this nature with standard precautions is advised. Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60040-76-8

Molecular Formula

C7H5Cl

Molecular Weight

124.57 g/mol

IUPAC Name

2-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C7H5Cl/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2

InChI Key

GJVRTLIYDMCQQD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C(=CC=C2)Cl

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of 2 Chlorobicyclo 4.1.0 Hepta 1,3,5 Triene

Pericyclic Transformations and Valence Isomerizations

Pericyclic reactions are concerted processes that occur through a cyclic transition state. For 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene, the most significant of these is the intramolecular electrocyclic reaction that governs its equilibrium with a bicyclic isomer.

This compound exists in a dynamic equilibrium with its valence tautomer, 2-chlorobicyclo[4.1.0]hepta-2,4-diene. This type of isomerization is characteristic of the cycloheptatriene (B165957) system. The cycloheptatriene form is a seven-membered ring with three conjugated double bonds, while the norcaradiene form features a six-membered ring fused to a cyclopropane (B1198618). youtube.com This equilibrium is a classic example of valence isomerism, where the two forms can interconvert through the reorganization of electrons without any atoms changing their position in the molecule. youtube.com The reaction proceeds through a single cyclic transition state. adichemistry.com

Equilibrium between 2-Chlorocycloheptatriene and its Norcaradiene analogue.
Figure 1: Valence tautomerization between the cycloheptatriene and norcaradiene forms.

The position of the cycloheptatriene-norcaradiene equilibrium is sensitive to the electronic nature of substituents on the ring. The chlorine atom at the C-2 position of this compound exerts a significant influence. As an electron-withdrawing group, chlorine is expected to stabilize the norcaradiene isomer. This stabilization arises because the cyclopropane ring of the norcaradiene structure has significant C-C single bond character that is sensitive to the electronic effects of substituents on the adjacent double bond. While specific kinetic and thermodynamic data for the 2-chloro derivative are not extensively documented, the general principle holds that electron-withdrawing groups favor the bicyclic norcaradiene form over the monocyclic cycloheptatriene form.

Table 1: Expected Influence of Chlorine Substituent on Equilibrium

Factor Influence on this compound System
Electronic Effect The electron-withdrawing nature of the chlorine atom stabilizes the norcaradiene tautomer.
Equilibrium Position The equilibrium is expected to shift towards the norcaradiene isomer compared to the unsubstituted cycloheptatriene.

The interconversion between this compound and its norcaradiene analogue is a thermally allowed, concerted electrocyclic reaction. adichemistry.com As a system involving six π-electrons (the three double bonds of the triene), it follows the Woodward-Hoffmann rules for 4n+2 systems (where n=1). adichemistry.com Under thermal conditions, the ring closure of the cycloheptatriene to the norcaradiene proceeds through a disrotatory motion. adichemistry.com In this process, the p-orbitals at the terminal carbons of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to form the new sigma bond of the cyclopropane ring. The reverse reaction, the ring-opening of the norcaradiene, also follows a disrotatory path. adichemistry.com

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product through the interaction of two separate π-electron systems. wikipedia.orgnih.gov The cycloheptatriene-norcaradiene equilibrium allows this compound to participate in several modes of cycloaddition.

The most common cycloaddition for this system is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgnih.gov The norcaradiene tautomer, 2-chlorobicyclo[4.1.0]hepta-2,4-diene, is a conjugated diene and can react with electron-deficient alkenes (dienophiles) to form a new six-membered ring. youtube.com The parent cycloheptatriene itself has been shown to react with potent dienophiles like maleic anhydride, where the reaction proceeds through the minor norcaradiene isomer that is present in the equilibrium. youtube.comresearchgate.net

The reactivity in a Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups, as this lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. masterorganicchemistry.com

Table 2: Potential Diels-Alder Reaction Partners

Reactant Type Role in Reaction Examples
2-chlorobicyclo[4.1.0]hepta-2,4-diene Diene Maleic anhydride, N-phenylmaleimide, tetracyanoethylene, dimethyl acetylenedicarboxylate

Beyond the typical [4+2] Diels-Alder reaction, the extended π-system of the cycloheptatriene isomer can theoretically participate in higher-order cycloadditions. The parent cycloheptatriene molecule is known to undergo [6+2] and [6+4] cycloadditions. For instance, the reaction of cycloheptatriene with dichloroketene has been reported as a [2+2] cycloaddition. rsc.org While specific studies on the [m+n] cycloaddition pathways of the 2-chloro derivative are limited, the fundamental reactivity of the parent ring system suggests that such pathways are plausible, depending on the reaction partner and conditions. These reactions expand the synthetic utility of the cycloheptatriene scaffold, allowing for the construction of complex polycyclic systems. researchgate.net

Stereochemical Outcomes in Cycloaddition Processes

Electrophilic and Nucleophilic Reactions

Electrophilic Additions to the Triene System

Electrophilic additions to the triene system of this compound would likely proceed with initial attack on the aromatic pi system. The regioselectivity of such an addition would be influenced by the chloro substituent and the strained cyclopropane ring. However, specific studies on the electrophilic addition to this particular compound are not detailed in the provided search results.

Nucleophilic Substitution at the Chlorinated Carbon

Nucleophilic substitution at the chlorinated carbon of this compound could potentially occur through various mechanisms, such as S\N1 or S\N2, depending on the reaction conditions and the nature of the nucleophile. libretexts.orglibretexts.orgnih.govmsu.eduyoutube.com The kinetics of such a reaction would provide insight into the mechanism; a second-order rate law (rate = k[substrate][nucleophile]) would suggest an S\N2 mechanism, while a first-order rate law (rate = k[substrate]) would be indicative of an S\N1 pathway. libretexts.orglibretexts.orgmsu.edu Steric hindrance around the chlorinated carbon and the stability of a potential carbocation intermediate would be key factors in determining the operative mechanism.

Ring-Opening Processes Induced by Reagents

The strained cyclopropane ring in this compound is susceptible to ring-opening reactions induced by various reagents. Both acidic and basic conditions can promote such processes. nih.govnih.govyoutube.comlibretexts.orgyoutube.com Acid-catalyzed ring-opening would likely involve protonation of the cyclopropane ring, followed by nucleophilic attack, potentially leading to a variety of rearranged products. nih.govnih.govyoutube.comlibretexts.orgyoutube.com Base-induced ring-opening could proceed through different mechanisms depending on the strength and nature of the base. Specific mechanistic investigations for this compound are not available in the provided search results.

Radical Reactions

Free-Radical Halogenation Studies

Free-radical halogenation of this compound would involve the substitution of a hydrogen atom with a halogen. wikipedia.org The regioselectivity of this reaction is determined by the stability of the resulting radical intermediate. masterorganicchemistry.comchemistrysteps.comyoutube.commasterorganicchemistry.com In general, bromination is more selective than chlorination, favoring the formation of the most stable radical. masterorganicchemistry.comchemistrysteps.comyoutube.commasterorganicchemistry.com For this compound, the stability of potential radical intermediates would be influenced by the chloro substituent and the bicyclic ring system. However, specific studies on the free-radical halogenation of this compound are not present in the provided search results.

Other Radical-Mediated Transformations

While the radical chemistry of this compound is not extensively documented, the behavior of analogous strained bicyclic systems allows for the prediction of potential radical-mediated transformations. The high degree of ring strain in the bicyclo[4.1.0]heptatriene core makes it susceptible to reactions that can alleviate this strain. Radical reactions, often initiated by thermal or photochemical means, provide a pathway for such transformations.

Research on related bicyclic ketones has demonstrated that the course of acyl radical reactions can be significantly influenced by ring strain, dictating whether the reaction yields cyclized or rearranged products nih.gov. In these processes, a radical intermediate undergoes cyclization, which can be followed by either a hydrogen-atom transfer (HAT) or a rearrangement to a more stable structure nih.gov. For a molecule like this compound, a radical attack could initiate the opening of the highly strained cyclopropane ring, leading to a diradical intermediate that can subsequently rearrange or react with other species.

Furthermore, processes like decarboxylative halogenation, which proceed through radical intermediates, are fundamental in organic synthesis for converting carboxylic acids into organic halides acs.org. The principles of these reactions, involving the generation of a radical that is subsequently trapped by a halogen source, can be extended to understand potential transformations of chlorinated bicyclic compounds under radical conditions acs.org.

Reaction TypeInitiatorPotential IntermediateExpected Outcome
Radical AdditionRadical Initiator (e.g., AIBN)Ring-opened radical adductFunctionalization via opening of the three-membered ring
Radical-Promoted RearrangementHeat (Δ) or Light (hν)Biradical speciesIsomerization to less strained cyclic or acyclic compounds
Atom Transfer Radical ReactionTransition Metal CatalystStabilized radical intermediateControlled addition or polymerization reactions

Thermal Rearrangements and Pyrolysis Studies

The thermal behavior of this compound is dominated by its inherent ring strain. Bicyclo[4.1.0]hepta-1,3,5-triene (benzocyclopropene) and its derivatives are known to be highly reactive intermediates that readily undergo thermal rearrangements researchgate.netthieme-connect.de. Pyrolysis of such compounds typically leads to valence isomerization, ring-opening, or more complex molecular reorganizations to form more thermodynamically stable products. The parent compound, bicyclo[4.1.0]hepta-1,3,5-triene, is a key intermediate in the rearrangement of phenylcarbene, but it is highly unstable and difficult to isolate even in cryogenic matrices due to its propensity to rearrange researchgate.net. The presence of a chloro substituent on the six-membered ring is expected to influence the electronic properties and potentially the stability of the molecule, but the fundamental driving force for thermal rearrangement—the relief of strain—remains.

Sigmatropic Shifts and Biradical Intermediates

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is broken while another is formed in an intramolecular process wikipedia.org. These reactions are plausible thermal pathways for this compound and its isomers. The related bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) system is known to undergo researchgate.netacs.org sigmatropic shifts, often referred to as "walk rearrangements" core.ac.ukvu.nl. These rearrangements involve the migration of a group, in this case, the C7 carbon of the cyclopropane ring, across the pi-system of the six-membered ring.

Computational and experimental studies suggest that these thermally induced rearrangements are not concerted processes but proceed through intermediate singlet-state biradicals core.ac.uk. The formation of a biradical intermediate by the homolytic cleavage of one of the cyclopropane C-C bonds allows for the reorganization of the molecular structure before the new sigma bond is formed. The activation barriers for these biradical-mediated stepwise researchgate.netacs.org shifts in bicyclo[4.1.0]hepta-2,4-diene systems are comparable to those for standard researchgate.netacs.org alkyl shifts core.ac.uk. For the this compound system, cleavage of the C1-C6 or C1-C7 bond would generate a biradical intermediate, which could then rearrange via a sigmatropic shift to a more stable isomer.

Sigmatropic Shift OrderDescriptionMechanismRelevance to Bicyclo[4.1.0]heptatriene
researchgate.netacs.org ShiftMigration of a group across a 5-atom pi-system. Known as a "walk rearrangement" in this bicyclic system. core.ac.ukOften stepwise via a biradical intermediate. core.ac.ukA likely pathway for thermal isomerization of the norcaradiene tautomer.
core.ac.ukcore.ac.uk ShiftReorganization of a 1,5-diene system (e.g., Cope rearrangement). libretexts.orgConcerted, suprafacial pathway via a cyclic transition state. libretexts.orgPossible if the ring system opens to a suitable 1,5-diene derivative.
acs.orgcore.ac.uk ShiftMigration of a group across a 3-atom pi-system.Thermally allowed if antarafacial, which is sterically difficult for this system. Often proceeds photochemically.Less likely under thermal conditions compared to researchgate.netacs.org shifts.

Influence of Ring Strain on Thermal Stability and Pathways

The defining characteristic of the bicyclo[4.1.0]hepta-1,3,5-triene framework is its substantial ring strain energy (RSE). This strain arises from the fusion of a highly strained cyclopropene (B1174273) ring with a benzene (B151609) ring, leading to significant deformation of bond angles and lengths from their ideal values wgtn.ac.nz. This high RSE is the primary factor governing the molecule's low thermal stability and its propensity to undergo exothermic rearrangements nih.govresearchgate.net.

Studies on a series of bicyclo[n.1.0]alka-1,n-dienes have shown that the ring size, which directly correlates with ring strain, markedly controls the thermal rearrangement pathways and product distributions researchgate.net. For smaller, more strained rings (where n=5), spontaneous rearrangement occurs at low temperatures, while larger, less strained rings (where n=8) are more thermally stable researchgate.net. Bicyclo[4.1.0]hepta-1,3,5-triene represents an extreme case of this principle. The strain is so significant that its derivatives can only be isolated and characterized under special conditions, such as in cryogenic matrices researchgate.net. Upon warming, they readily undergo ring expansion to form cycloheptatetraene derivatives researchgate.net. The presence of the 2-chloro substituent would modulate the electronic structure, but the thermal reaction pathways would still be dominated by the overwhelming need to release the inherent ring strain of the fused three-membered ring.

CompoundRing SystemRelative Ring StrainImplication for Thermal Stability
Cyclohexane6-memberedLow (reference)High thermal stability
Cyclopropane3-memberedHighThermally reactive, undergoes ring-opening
Bicyclo[4.1.0]heptane (Norcarane)Fused 6- and 3-memberedModerate-HighLess stable than cyclohexane, can undergo rearrangement
Bicyclo[4.1.0]hepta-1,3,5-trieneFused 6- and 3-membered (unsaturated)Very HighVery low thermal stability, highly prone to rearrangement researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Chlorobicyclo 4.1.0 Hepta 1,3,5 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of the parent compound, bicyclo[4.1.0]hepta-1,3,5-triene, exhibits two main signals: a multiplet for the aromatic protons and a singlet for the methylene (B1212753) protons of the cyclopropane (B1198618) ring. The introduction of a chlorine atom at the C2 position in 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene is expected to induce significant chemical shift perturbations in the aromatic region.

The chlorine atom, being electronegative, will exert both inductive and resonance effects on the benzene (B151609) ring. The inductive effect (-I) withdraws electron density, leading to a downfield shift (higher ppm) of the adjacent protons. The resonance effect (+R), due to the lone pairs on the chlorine atom, donates electron density, primarily to the ortho and para positions, which would cause an upfield shift. In the case of halogens, the inductive effect typically dominates.

Consequently, the proton at C3 would experience the strongest deshielding effect and is expected to resonate at the lowest field. The protons at C4 and C5 would be less affected, with their chemical shifts being influenced by a combination of the inductive effect of the chlorine and the ring strain. The methylene protons at C7 are not expected to show a significant shift compared to the parent compound, as the effect of the substituent diminishes with distance.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values are based on the analysis of related compounds and substituent effects.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.3 - 7.5d
H-47.1 - 7.3t
H-57.0 - 7.2d
H-7~3.2s

Note: 'd' denotes a doublet and 't' denotes a triplet.

The ¹³C NMR spectrum provides further insights into the carbon framework of the molecule. The chlorine substituent directly influences the chemical shift of the carbon to which it is attached (C2) and also affects the other carbons in the ring through inductive and resonance effects.

The C2 carbon is expected to be significantly deshielded due to the direct attachment of the electronegative chlorine atom. The C1 and C3 carbons (ipso and ortho to the chlorine) will also experience a downfield shift. The effect on the C4, C5, and C6 carbons will be less pronounced. The methylene carbon (C7) of the cyclopropane ring is anticipated to have a chemical shift similar to that in the parent benzocyclopropene.

Carbon-proton coupling constants (J-coupling) can also provide valuable structural information. One-bond ¹J(C,H) couplings are typically in the range of 125-160 Hz for sp³ and sp² hybridized carbons, respectively. Long-range couplings, such as two-bond ²J(C,H) and three-bond ³J(C,H), can help in assigning specific carbon and proton signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values are based on the analysis of related compounds and substituent effects.)

CarbonPredicted Chemical Shift (ppm)
C-1120 - 125
C-2130 - 135
C-3128 - 132
C-4125 - 129
C-5127 - 131
C-6118 - 122
C-718 - 22

To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for linking different spin systems. For instance, correlations from the methylene protons (H-7) to the bridgehead carbons (C-1 and C-6) would confirm the bicyclic structure.

Infrared (IR) and Raman Spectroscopy

The bicyclo[4.1.0]hepta-1,3,5-triene system is characterized by a high degree of ring strain due to the fusion of the cyclopropane and benzene rings. This strain influences the vibrational frequencies of the molecule. The C-H and C-C stretching and bending modes of the cyclopropane ring are particularly sensitive to this strain. In the parent benzocyclopropene, characteristic bands associated with the strained three-membered ring are observed.

The presence of the chlorine atom and the olefinic double bonds in the benzene ring gives rise to characteristic vibrational frequencies.

Olefinic C=C Stretch: The aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can influence the number and intensity of these bands.

Olefinic C-H Stretch: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Cyclopropane C-H Stretch: The C-H stretching vibrations of the cyclopropane ring are also expected in the region above 3000 cm⁻¹, often at slightly higher wavenumbers than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Cyclopropane C-H Stretch3100 - 3050
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch850 - 550

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. A key feature will be the isotopic pattern characteristic of a monochlorinated compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two peaks for the molecular ion (M⁺) and any chlorine-containing fragments: a more intense peak corresponding to the ³⁵Cl isotope (M) and a less intense peak two mass units higher (M+2) corresponding to the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.

The molecular formula for this compound is C₇H₅Cl. The nominal molecular weight using the most abundant isotopes (¹²C, ¹H, ³⁵Cl) is 124 amu. Therefore, the molecular ion peaks are expected at m/z 124 (for C₇H₅³⁵Cl) and m/z 126 (for C₇H₅³⁷Cl).

Upon electron ionization, the molecule will form a radical cation [C₇H₅Cl]⁺•, which can then undergo fragmentation. Plausible fragmentation pathways for this compound could include:

Loss of a chlorine radical: This would result in the formation of a [C₇H₅]⁺ cation at m/z 89. This fragment would not exhibit the characteristic chlorine isotopic pattern.

Loss of a hydrogen chloride (HCl) molecule: This would lead to the formation of a [C₇H₄]⁺• radical cation at m/z 88.

Ring opening and rearrangement: The strained bicyclic system may undergo rearrangement upon ionization, leading to various fragment ions. A common fragmentation pattern for aromatic compounds involves the formation of the tropylium (B1234903) ion ([C₇H₇]⁺) or related structures. However, for this substituted compound, fragmentation might lead to a chlorotropylium ion or subsequent loss of chlorine from such a rearranged ion.

Loss of acetylene (B1199291) (C₂H₂): A common fragmentation pathway for aromatic rings, which could occur from the [C₇H₅]⁺ fragment, leading to a [C₅H₃]⁺ ion at m/z 63.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Nominal) Predicted Ion Notes
126 [C₇H₅³⁷Cl]⁺• M+2 peak, approximately 1/3 the intensity of the M peak
124 [C₇H₅³⁵Cl]⁺• Molecular ion (M) peak
89 [C₇H₅]⁺ Loss of Cl•
88 [C₇H₄]⁺• Loss of HCl

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be crucial for confirming its molecular formula.

Using the exact masses of the most abundant isotopes:

¹²C = 12.000000 amu

¹H = 1.007825 amu

³⁵Cl = 34.968853 amu

³⁷Cl = 36.965903 amu

The theoretical exact masses for the molecular ions would be:

[C₇H₅³⁵Cl]⁺•: (7 * 12.000000) + (5 * 1.007825) + 34.968853 = 124.007978 amu

[C₇H₅³⁷Cl]⁺•: (7 * 12.000000) + (5 * 1.007825) + 36.965903 = 125.999128 amu

Experimental measurement of these exact masses would provide strong evidence for the elemental composition of C₇H₅Cl.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a compound's structure, particularly its system of conjugated π-electrons.

The parent compound, bicyclo[4.1.0]hepta-1,3,5-triene (benzocyclopropene), is an aromatic compound and exhibits UV absorption characteristic of a benzenoid system. The introduction of a chlorine atom as a substituent on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the lone pair of electrons on the chlorine atom, which can be donated to the aromatic π-system, an effect known as resonance or mesomeric effect. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), thus reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.

Table 2: Predicted UV-Vis Absorption Data for this compound

Spectral Region Predicted λₘₐₓ (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
UV-C ~210-230 High

X-ray Crystallography of Derivatives for Definitive Structural Insights

For a molecule like this compound, which may be a liquid or a solid that is difficult to crystallize in a suitable form, the preparation of a crystalline derivative is a common strategy. The introduction of functional groups that promote crystallization, such as carboxylic acids, amides, or nitro groups, can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis.

If a suitable crystalline derivative of this compound were to be synthesized, X-ray crystallography would provide invaluable structural information, including:

Confirmation of the bicyclo[4.1.0]hepta-1,3,5-triene core structure: This would definitively prove the presence of the fused cyclopropane and benzene rings.

Precise location of the chlorine atom: The analysis would confirm the substitution at the C2 position of the benzene ring.

Detailed bond lengths and angles: This data would reveal the extent of bond alternation in the aromatic ring and the geometry of the strained cyclopropane ring. This can provide insights into the electronic structure and aromaticity of the system.

Intermolecular interactions in the solid state: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking or halogen bonding, which influence the physical properties of the compound.

In the absence of experimental crystallographic data for a derivative of this compound, the discussion of its solid-state structure remains speculative. However, the power of this technique to provide unequivocal structural proof makes it a critical tool in the comprehensive characterization of new chemical entities.

Lack of Sufficient Data for Detailed Computational Analysis of this compound

The specific data required to populate the requested article outline—including molecular orbital analysis, charge distribution, bond orders, transition state characterizations, activation energies, and thermodynamic stability of isomers for the chlorinated system—could not be located. Generating an article with the requested level of scientific accuracy and detail is therefore not possible at this time.

Theoretical and Computational Chemistry Studies on 2 Chlorobicyclo 4.1.0 Hepta 1,3,5 Triene

Aromaticity and Antiaromaticity Considerations

Influence of Chlorine Substitution on Aromatic Stabilization/Destabilization

The introduction of a chlorine substituent onto the benzene (B151609) ring of the bicyclo[4.1.0]hepta-1,3,5-triene system is expected to influence its aromatic character. Generally, halogens like chlorine exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). msu.edueurochlor.org The inductive effect, caused by chlorine's high electronegativity, tends to decrease the electron density of the aromatic ring, which can lead to destabilization. msu.edu Conversely, the resonance effect involves the donation of lone pair electrons from the chlorine into the π-system of the ring, which can increase electron density and affect stability. eurochlor.org

In typical monosubstituted benzenes, the inductive effect of chlorine outweighs its resonance effect, making it a deactivating group in electrophilic aromatic substitution reactions. msu.edumasterorganicchemistry.com A computational study would quantify this influence by calculating aromatic stabilization energy (ASE). ASE is a common metric used to evaluate the thermodynamic stability of an aromatic compound compared to a non-aromatic reference compound. A comparative analysis of the ASE for the parent bicyclo[4.1.0]hepta-1,3,5-triene and its 2-chloro derivative would be necessary to determine the net effect of the chlorine substitution. However, specific ASE values for 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene have not been published.

Local Aromaticity Indices and Ring Current Analysis

To provide a more detailed picture of the electron distribution, computational chemists employ various indices of aromaticity.

Local Aromaticity Indices:

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index. It evaluates the degree of bond length equalization in a ring system compared to an ideal aromatic system (like benzene, for which HOMA is defined as 1). nih.govnih.gov A value closer to 1 indicates higher aromaticity, while lower or negative values suggest non-aromatic or anti-aromatic character, respectively.

NICS (Nucleus-Independent Chemical Shift): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). nih.gov A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

A comparative computational analysis of HOMA and NICS values for both the substituted and unsubstituted rings in this compound would reveal how the chlorine atom locally perturbs the aromaticity. For instance, one could expect changes in the bond lengths and magnetic properties of the benzene ring portion of the molecule. Without specific calculations, any potential values remain speculative.

Ring Current Analysis: This method directly visualizes the flow of π-electrons in the presence of an external magnetic field. Aromatic compounds sustain a diatropic ring current, while anti-aromatic compounds exhibit a paratropic ring current. This analysis would provide a qualitative and quantitative map of electron delocalization, showing how the chlorine substituent modifies the current density within the bicyclic system.

No published data from HOMA, NICS, or ring current analyses for this compound could be located.

Molecular Dynamics Simulations and Conformational Analysis

Conformational Analysis: This type of study investigates the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.commasterorganicchemistry.com For this compound, the primary focus would be on the orientation of the C-Cl bond relative to the bicyclic frame. While the fused ring system is largely rigid, some degree of flexibility might exist. Computational methods, such as creating a potential energy surface by systematically rotating the C-Cl bond (if applicable) and other single bonds, would identify the most stable (lowest energy) conformation and the energy barriers between different conformations. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of the compound. rsc.orgnih.govmdpi.com An MD simulation of this compound would reveal its vibrational modes, conformational flexibility at different temperatures, and intermolecular interactions in a condensed phase (e.g., in a solvent or as a pure liquid). This would complement the static picture from conformational analysis by showing how the molecule behaves in a more realistic, dynamic environment. escholarship.org

Specific conformational energy data and results from molecular dynamics simulations for this compound are not available in the existing scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block

The significant strain energy of the bicyclo[4.1.0]hepta-1,3,5-triene system makes it an energetic and versatile building block. Reactions involving this compound often proceed via the opening of the three-membered ring, a process that releases strain and allows for the formation of diverse and intricate molecules.

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene serves as a precursor for a wide array of functionalized cyclic and polycyclic compounds. Its utility stems from the reactivity of both the strained cyclopropene (B1174273) ring and the chloro-substituent. Functionalized cyclopropenes are recognized as valuable synthetic intermediates. researchgate.net They can participate in various reactions, including stereoselective Diels-Alder reactions with dienes, to form complex polycyclic adducts. researchgate.net

The ring-opening of benzocyclopropene derivatives can be highly regioselective, allowing for controlled functionalization. acs.org This process can be initiated by electrophiles, leading to the formation of substituted aromatic compounds. acs.org The dehydrochlorination of related compounds also provides a pathway to other reactive intermediates, further expanding the range of possible products. researchgate.net

Table 1: Selected Reactions of Benzocyclopropene Derivatives

Reaction Type Reagents Product Type Reference
Diels-Alder Cycloaddition Cyclic and acyclic dienes Polycyclic adducts researchgate.net
Electrophilic Ring-Opening Electrophiles (e.g., H⁺, Br⁺) Functionalized aromatic compounds acs.org

The high reactivity of this compound makes it a valuable, albeit transient, intermediate in the synthesis of complex organic molecules. Its ability to generate highly reactive species is a key feature of its synthetic utility. For instance, treatment with a strong base can induce elimination of hydrogen chloride, leading to the formation of a benzyne (B1209423) intermediate. This benzyne can then be trapped by various nucleophiles and dienophiles to construct elaborate molecular frameworks. The synthesis of the parent compound, benzocyclopropene, often involves the base-induced elimination of gem-dichlorocyclopropanes, highlighting the importance of these pathways in accessing the strained ring system itself. orgsyn.org This strategy is fundamental in building molecules that incorporate a new aromatic ring system with specific substitution patterns dictated by the trapping agent.

Scaffold for Novel Chemical Architectures

Beyond its role as a reactive intermediate, the benzocyclopropene core, including its chloro-derivative, serves as a rigid scaffold for creating novel chemical structures with unique three-dimensional arrangements and tailored electronic properties.

The defining characteristic of this compound is its substantial ring strain, which dictates its chemical behavior. researchgate.net This inherent strain can be harnessed to design molecules with specific and predictable reactivity. Cyclopropane (B1198618) derivatives are well-known to undergo ring-opening reactions under various conditions, including oxidative radical pathways, due to the release of this strain. researchgate.net By modifying substituents on the benzocyclopropene skeleton, chemists can fine-tune the electronic nature and stability of the molecule, thereby controlling the conditions under which the ring opens and the subsequent reaction pathways. This allows for the strategic design of reactions where the strained ring acts as a latent reactive site, unmasked under specific chemical or physical stimuli to achieve a desired synthetic outcome.

The high strain energy of the cyclopropene ring in derivatives of this compound suggests a potential application in polymer chemistry, specifically through ring-opening polymerization (ROP). ROP is a chain-growth polymerization mechanism where the monomer is a cyclic compound, and the driving force for polymerization is often the relief of ring strain. mdpi.com

While direct polymerization of this compound is not widely reported, its derivatives could be designed as monomers for ROP. An analogous system, benzocyclobutene (BCB), which contains a strained four-membered ring fused to a benzene (B151609) ring, is known to undergo thermally induced ring-opening to form a highly reactive o-quinodimethane, which then polymerizes. researchgate.net This serves as a proof-of-concept for how strained rings fused to aromatic systems can be utilized in polymer synthesis.

For derivatives of this compound, the introduction of appropriate functional groups would be necessary to facilitate a controlled polymerization process. The significant strain energy of the three-membered ring could potentially lead to polymers with unique backbone structures and properties.

Table 2: Comparison of Strained Ring Systems for Potential Polymerization

Strained Monomer System Ring Size Ring Strain (approx. kcal/mol) Polymerization Mechanism
Benzocyclopropene Derivatives 3 >54 Potential for Ring-Opening Polymerization
Benzocyclobutene (BCB) 4 ~26 Ring-Opening to o-quinodimethane, then polymerization

Q & A

Basic Research Questions

Q. How can the structure of 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene be confirmed using spectroscopic and computational methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign signals for the bicyclic framework and chlorine substitution. Compare chemical shifts with analogous systems (e.g., bicyclo[4.1.0]hepta-2,4-dienes) to confirm ring strain and electronic effects .
  • X-ray Crystallography : Resolve the fused cyclopropane and triene moieties to validate bond lengths and angles, particularly the strained bicyclic geometry .
  • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict spectroscopic data and compare with experimental results .

Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Rh or Pd) to form the bicyclic core. Chlorination can be achieved via electrophilic substitution or radical pathways .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., THF) at low temperatures (−20°C to 0°C) minimize side reactions like ring-opening or isomerization .
  • Purification : Chromatographic separation on silica gel with hexane/ethyl acetate gradients isolates the product from isomers or decomposition byproducts .

Advanced Research Questions

Q. How does the chlorine substituent influence the valence isomerization of bicyclo[4.1.0]hepta-1,3,5-triene derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor isomerization to bicyclo[4.1.0]hepta-2,4-diene using variable-temperature NMR. Chlorine’s electron-withdrawing effect stabilizes the triene form, slowing isomerization rates .
  • Thermodynamic Analysis : Calculate ΔG‡ via Eyring plots. Compare with non-chlorinated analogues to quantify substituent effects on equilibrium .
  • Substituent Screening : Introduce other halogens (e.g., Br, F) to assess electronic vs. steric contributions to isomerization barriers .

Q. What computational strategies are recommended to predict thermodynamic stability and reactivity of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Use frontier molecular orbital (FMO) analysis to identify sites prone to electrophilic/nucleophilic attack. Chlorine lowers HOMO energy, reducing electrophilicity .
  • Thermodynamic Stability : Calculate ΔfH° (enthalpy of formation) via Gaussian or ORCA suites. Validate against experimental calorimetry data .
  • Reaction Pathway Mapping : Apply NEB (Nudged Elastic Band) methods to model isomerization or cycloaddition pathways, identifying transition states .

Q. How can contradictions in reported isomerization rates or spectral data across studies be resolved?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Standardize solvents, temperatures, and instrumentation (e.g., 500 MHz NMR vs. 300 MHz) to eliminate experimental variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., isomerization half-lives) and apply statistical tools (ANOVA) to identify outliers or methodological biases .
  • Cross-Validation : Compare computational predictions (e.g., DFT-calculated NMR shifts) with experimental data to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.